(5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
CAS No.: 74920-46-0
Cat. No.: VC2420669
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74920-46-0 |
|---|---|
| Molecular Formula | C10H8N2O2S |
| Molecular Weight | 220.25 g/mol |
| IUPAC Name | (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C10H8N2O2S/c13-7-3-1-2-6(4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15)/b8-5+ |
| Standard InChI Key | TUUSMEPEGIXSAQ-VMPITWQZSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)O)/C=C/2\C(=O)NC(=S)N2 |
| SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2 |
| Canonical SMILES | C1=CC(=CC(=C1)O)C=C2C(=O)NC(=S)N2 |
Introduction
Chemical Properties and Structure
Molecular Composition and Physical Properties
The compound (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one possesses distinctive chemical properties that define its behavior and potential applications. Its molecular formula is C₁₀H₈N₂O₂S, indicating a structure comprised of 10 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The molecular weight has been consistently reported as 220.25 g/mol across multiple chemical databases .
Additional physical and chemical parameters of interest include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₂S | |
| Molecular Weight | 220.25 g/mol | |
| PSA (Polar Surface Area) | 103.98000 | |
| LogP | 0.86020 | |
| Exact Mass | 220.03100 | |
| HS Code | 2933990090 |
The compound's polar surface area (PSA) value of approximately 103.98 suggests moderate polarity, which may influence its solubility characteristics and membrane permeability. The LogP value of 0.86 indicates a slight preference for lipophilic environments over aqueous ones, though it remains relatively balanced in terms of hydrophilic/lipophilic properties .
Structural Features and Conformation
The compound features a unique structure with several key components:
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A 3-hydroxyphenyl group serving as a substituted aromatic ring
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A methylidene bridge (C=C) connecting the aromatic ring to the heterocyclic portion
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A 2-sulfanylideneimidazolidin-4-one core (also known as thiohydantoin)
The E-configuration at the C5 position is particularly noteworthy, as it determines the spatial orientation of the hydroxyphenyl group relative to the thiohydantoin ring. This stereochemical arrangement may significantly influence the compound's ability to interact with biological targets and participate in chemical reactions .
Nomenclature and Identifiers
Systematic and Alternative Names
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5-[1-(3-Hydroxy-phenyl)-meth-(Z)-ylidene]-2-thioxo-imidazolidin-4-one
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5-[(3-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one
The existence of multiple synonyms reflects both linguistic variations and alternative approaches to describing the compound's chemical structure, particularly the nomenclature traditions across different chemical disciplines.
Technical Identifiers
For precise identification in chemical databases and research publications, the compound is associated with several unique identifiers:
These technical identifiers are crucial for unambiguous compound identification in chemical databases, ensuring accurate cross-referencing across different research platforms and enabling precise retrieval of information for research purposes.
Structural Relationships
Related Compounds and Analogs
The (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one belongs to a broader family of substituted thiohydantoins and shares structural similarities with several related compounds. One notable analog is (5E)-5-[(2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one, which features a similar core structure but with different substitution patterns on the phenyl ring . The key difference is the position of the hydroxyl group (at position 2 instead of 3) and the additional presence of a nitro group at position 3 of the phenyl ring.
These structural relationships are important for understanding structure-activity relationships (SAR) in this class of compounds. The presence, position, and nature of substituents on the phenyl ring can significantly alter the compound's physical properties, chemical reactivity, and potential biological activities.
Core Structure Significance
The thiohydantoin core (2-sulfanylideneimidazolidin-4-one) represents an important heterocyclic scaffold in medicinal chemistry. This core structure contains both carbonyl and thiocarbonyl functional groups, along with two nitrogen atoms in a five-membered ring, providing multiple sites for potential hydrogen bonding and other non-covalent interactions. This structural arrangement creates a versatile platform for developing bioactive compounds with various pharmacological properties.
Chemical and Biological Applications
Synthetic Applications
Based on its structure, (5E)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one holds potential as a valuable intermediate in organic synthesis. The compound's structure suggests several reactive sites that could participate in various chemical transformations:
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The hydroxyl group on the phenyl ring provides a site for potential esterification, etherification, or other derivatization reactions.
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The thiocarbonyl group (C=S) represents a reactive center that could undergo nucleophilic additions or substitutions.
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The secondary amines in the thiohydantoin ring may serve as sites for N-alkylation or acylation reactions.
These structural features make the compound potentially useful as a building block for creating more complex molecules with specific properties or functions.
Analytical Characterization
Mass Spectrometry Characteristics
The compound's exact mass of 220.03100 as reported in the chemical databases would serve as a key reference point for mass spectrometric analysis . In mass spectrometry studies, this compound would likely yield characteristic fragmentation patterns reflecting the cleavage of specific bonds within its structure. However, detailed mass spectrometry data was not provided in the search results.
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